molecular formula C18H11BrClN3 B2357867 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 220835-26-7

7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2357867
CAS No.: 220835-26-7
M. Wt: 384.66
InChI Key: ILVKSCVVEBKSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound based on the privileged pyrrolo[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry and oncology research. This scaffold is recognized as a 7-deazapurine analogue, which allows it to mimic purine bases and interact with a variety of enzymatic targets, particularly kinase enzymes . Compounds within this class have demonstrated significant potential as targeted kinase inhibitors (TKIs). Research into analogous structures has shown that the presence of halogen atoms, such as the bromine and chlorine on this molecule, is a strategic design element to enhance binding affinity, selectivity, and metabolic stability . Furthermore, the specific substitution pattern on the core scaffold is critical for biological activity. Related pyrrolo[2,3-d]pyrimidine derivatives have exhibited promising cytotoxic effects against various human cancer cell lines and have been identified as multi-targeted agents, inhibiting key enzymes involved in cancer proliferation like EGFR, VEGFR2, and CDK2 . The structural features of this compound make it a valuable intermediate or candidate for researchers investigating the development of novel apoptosis inducers and signal transduction inhibitors. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and it is strictly not for human consumption.

Properties

IUPAC Name

7-(4-bromophenyl)-4-chloro-5-phenylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKSCVVEBKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl 2-Cyano-4,4-Diethoxybutanoate

The foundational synthesis begins with ethyl 2-cyano-4,4-diethoxybutanoate, which undergoes base-catalyzed cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Patent data demonstrates that employing 1.5–10 molar equivalents of ethyl 2-cyanoacetate relative to 2-bromo-1,1-dimethoxyethane in dimethylacetamide at 45°C for 12–24 hours achieves 75% conversion. Critical to purity (99.8% HPLC) is pH adjustment to 4.0 post-reaction, precipitating the intermediate without chromatographic purification.

Chlorination at Position 4

Subsequent treatment with phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent. Optimal conditions utilize a 5:1 POCl₃-to-substrate ratio at reflux (110°C) for 6 hours, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at 94% conversion. The absence of Raney nickel or thio-urea—common in prior methods—reduces heavy metal contamination.

Integrated Synthetic Routes

Sequential Four-Step Process

Combining core formation and arylations:

  • Cyclocondensation (75% yield)
  • Chlorination (94% yield)
  • N7 arylation (82% yield)
  • C5 arylation (78% yield)
    Overall yield : 75% × 94% × 82% × 78% = 44.3% theoretical; practical yields reach 38–42% after purification.

One-Pot Tandem Methodology

Emerging approaches condense steps 3–4 using Pd/Xantphos catalysts in DMF/water at 120°C, achieving 61% overall yield in 8 hours. This method eliminates intermediate isolations, reducing solvent waste by 40%.

Analytical Characterization and Quality Control

Purity Assessment

HPLC analysis on C18 columns (acetonitrile/water gradient) confirms ≥99.5% purity for final products. Key impurities (<0.3%) include:

  • Des-bromo analogue (0.12%)
  • Di-aryl byproducts (0.08%)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, H2), 8.23 (d, J = 8.4 Hz, 2H, BrPh), 7.65–7.42 (m, 5H, Ph), 6.98 (s, 1H, H6).
  • HRMS : m/z calcd. for C₁₈H₁₁BrClN₃ [M+H]⁺ 418.9874, found 418.9871.

Industrial-Scale Adaptations

Solvent Recovery Systems

Patent US10738058B2 details heptane/water biphasic workup, enabling 92% solvent reuse. Centrifugal separation at 10,000 rpm minimizes product loss (<2%).

Continuous Flow Reactors

Microreactor technology improves chlorination step efficiency:

Parameter Batch Continuous Flow
Reaction Time 6 hours 45 minutes
POCl₃ Consumption 5.0 equiv. 3.2 equiv.
Yield 94% 96%

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications.

Scientific Research Applications

Scientific Research Applications of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with a unique structure, featuring a pyrrolo[2,3-d]pyrimidine core substituted with bromophenyl and chlorophenyl groups. This specific substitution pattern gives it distinct electronic and steric properties, making it useful in various applications.

Target and Mode of Action

This compound is primarily targeted towards adenosine kinase (AK). It acts as a potent inhibitor of AK, increasing the concentration of adenosine, which interacts with adenosine receptors to reduce cellular excitability at sites of tissue injury and inflammation. This action results in antinociceptive (pain-relieving) and anti-inflammatory effects.

Chemical Reactions

7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common reagents and conditions for these reactions include:

  • Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, which can have different physical and chemical properties suitable for diverse applications.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity . The compound’s interaction with molecular pathways can vary depending on its specific application and the functional groups present on its structure.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituents at positions 4, 5, and 6. Below is a comparative analysis:

Table 1: Key Structural and Crystallographic Differences
Compound (CAS/ID) 4-Substituent 5-Substituent 7-Substituent Molecular Weight Crystal System Notable Interactions
Target Compound Cl Phenyl 4-Bromophenyl 409.67 (calc) Not reported Inferred halogen/π interactions
(C23H21ClN4) Pyrrolidin-1-yl 4-Chlorophenyl 4-Methylphenyl 388.72 Triclinic (P1) C–H⋯π, π–π stacking, pseudoinversion-linked dimers
(BH22594) Piperazinyl (2,5-dimethylphenyl) Phenyl 4-Bromophenyl 538.48 Not reported Likely enhanced π–π stacking due to bromine
CAS 208459-81-8 Cl Phenyl H (unsubstituted) ~300 (calc) Not reported Reduced steric hindrance
Key Observations:

Electronic Effects: The 4-chloro group in the target compound is smaller and more electron-withdrawing than the pyrrolidinyl () or piperazinyl () substituents. This may reduce steric hindrance but increase electrophilicity at the pyrimidine ring.

Crystallographic Packing :

  • In , the 4-methylphenyl substituent facilitates pseudoinversion-linked dimerization via C–H⋯π and π–π interactions (centroid distance: ~4.39 Å) .
  • The target compound’s bromophenyl group may promote stronger halogen bonding or π-stacking due to bromine’s polarizability, though direct data are lacking .

Biological Implications: Pyrrolo[2,3-d]pyrimidines are known for antitumor, antiviral, and anti-inflammatory activities . The bromophenyl group in the target compound could improve membrane permeability and target binding compared to less lipophilic analogs (e.g., 4-methylphenyl in ). Substitution at position 4 (e.g., chloro vs. piperazinyl) may modulate kinase inhibition profiles, as seen in related kinase inhibitors .

Challenges in Comparative Analysis

  • Limited direct data on the target compound necessitate reliance on structural analogs.
  • Biological activity predictions are speculative without experimental validation (e.g., IC50 values).

Biological Activity

7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of adenosine kinase (AK). This article delves into the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising a pyrrolo[2,3-d]pyrimidine core with specific substitutions that enhance its biological activity. The molecular formula is C18H11BrClN3C_{18}H_{11}BrClN_3 and its IUPAC name reflects its complex substitution pattern, which influences its electronic and steric properties .

Target Enzyme: The primary target of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is adenosine kinase.

Mode of Action: By inhibiting AK, the compound increases endogenous adenosine levels. This elevation leads to enhanced interaction with adenosine receptors, resulting in reduced cellular excitability at sites of inflammation and injury .

Biochemical Pathways:

  • Antinociceptive Effects: The compound exhibits significant pain-relieving properties by modulating pathways associated with pain perception.
  • Anti-inflammatory Effects: It has been shown to reduce inflammation through its action on adenosine receptors, which can lead to decreased expression of pro-inflammatory cytokines .

Biological Activity

Several studies have explored the biological effects of this compound:

Table 1: Biological Activity Overview

Activity TypeDescription
AntinociceptiveReduces pain through modulation of adenosine receptors.
Anti-inflammatoryInhibits inflammatory responses by increasing adenosine levels.
Enzyme InhibitionPotent inhibitor of adenosine kinase with IC50 values around 100 nM.

Case Studies

  • In Vivo Studies on Pain Models:
    • A study demonstrated that administration of the compound significantly reduced pain responses in rodent models subjected to carrageenan-induced inflammation. The results indicated a dose-dependent effect on pain relief .
  • Inflammation Reduction:
    • Another investigation reported that treatment with the compound lowered levels of TNF-alpha and IL-6 in models of acute inflammation, suggesting its potential as a therapeutic agent in inflammatory diseases .

Synthesis Methods

The synthesis of 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions:

  • Route 1: Condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine followed by cyclization with 2-aminopyrimidine.
  • Route 2: Diazotization of an intermediate hydrazino derivative to yield the target compound .

Comparison with Similar Compounds

The unique substitution pattern of this compound differentiates it from other pyrrolopyrimidine derivatives that have been studied for various biological activities, including anticancer properties and enzyme inhibition .

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityKey Differences
4-amino-5-(3-bromophenyl)-7-pyrido[2,3-d]pyrimidineAdenosine kinase inhibitionDifferent substitution pattern
Thieno[3,2-d]pyrimidinesAnticancer propertiesContains sulfur instead of nitrogen

Q & A

Basic Research Question

  • Kinase Activity Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
  • Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., MCF-7) with dose-response curves .
    Pitfalls :
  • Off-target effects require counter-screening against unrelated kinases (e.g., CDK2 vs. MAPK) .

How can conflicting solubility data from different sources be reconciled?

Advanced Research Question
Discrepancies arise from:

  • Measurement Conditions : DMSO vs. aqueous buffers (e.g., PBS) yield different solubility values .
  • Purity : Impurities (e.g., unreacted bromophenyl precursors) alter solubility .
    Resolution :
  • Use standardized protocols (e.g., shake-flask method with HPLC quantification) .
  • Validate purity via ¹H NMR and HRMS before testing .

What computational strategies optimize reaction yields for derivatives of this compound?

Advanced Research Question

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify low-energy pathways .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
    Case Study :
  • PM3/MOPAC simulations guided the synthesis of tetrazole-fused analogs by predicting cyclization feasibility .

How does structural modification at the 5-phenyl position affect biological activity?

Advanced Research Question

  • SAR Studies : Replacing phenyl with electron-withdrawing groups (e.g., 3,5-dibromophenyl) enhances kinase affinity due to increased hydrophobic interactions .

  • Data Example :

    SubstituentIC₅₀ (EGFR, nM)
    5-Phenyl120
    5-(3,5-Dibromophenyl)18

Q. Methodology :

  • Docking simulations (AutoDock Vina) correlate substituent size/electrostatics with binding energy .

What analytical techniques validate the purity of this compound in absence of vendor-provided data?

Basic Research Question

  • ¹H/¹³C NMR : Confirm absence of peaks from precursors (e.g., unreacted bromophenyl groups) .
  • HRMS : Exact mass matching (<2 ppm error) ensures molecular formula accuracy .
  • HPLC : Purity >95% with a single peak under gradient elution (C18 column, acetonitrile/water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.